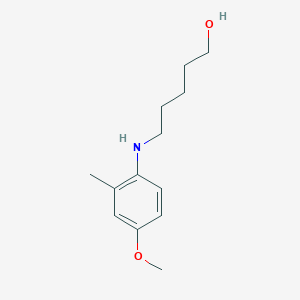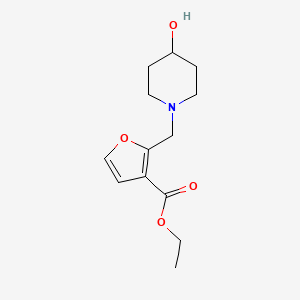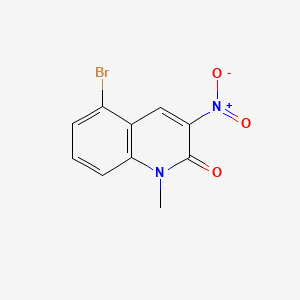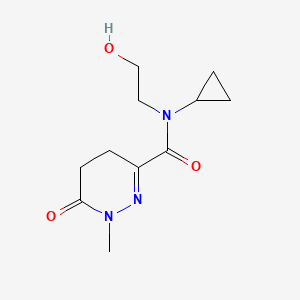
N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyethyl group, and a tetrahydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a cyclopropylamine derivative with a suitable carboxylic acid derivative can lead to the formation of the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the tetrahydropyridazine ring can be reduced to form alcohols.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(2-hydroxyethyl)-1-Propanesulfonamide
- N-cyclopropyl-N-(2-hydroxyethyl)butane-1-sulfonamide
Uniqueness
N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its tetrahydropyridazine ring, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N-cyclopropyl-N-(2-hydroxyethyl)-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-13-10(16)5-4-9(12-13)11(17)14(6-7-15)8-2-3-8/h8,15H,2-7H2,1H3 |
InChI Key |
GXNYNAHXFGQVKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)N(CCO)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


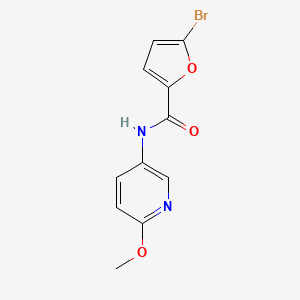


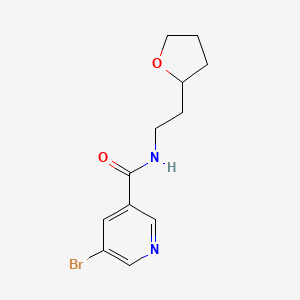

![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)
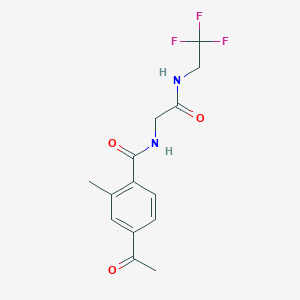
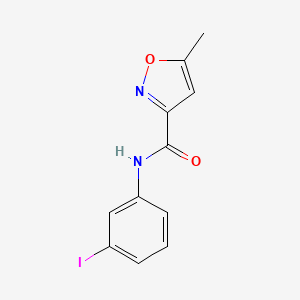
![3-(Methoxymethyl)-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B14906425.png)
![2-Oxo-1-phenyl-1,2,4,5,6,7-hexahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14906431.png)

